molecular formula C24H17NO B13693245 4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline

4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline

Cat. No.: B13693245
M. Wt: 335.4 g/mol
InChI Key: RFFCZKDJQONVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline is an organic compound that features a dibenzofuran moiety linked to an aniline group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline typically involves the coupling of dibenzofuran derivatives with aniline derivatives. One common method is the palladium-catalyzed Buchwald-Hartwig amination, where dibenzofuran is reacted with aniline in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) with Lewis acids for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced aniline derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as an electron-transporting material, facilitating the movement of electrons through the device. In medicinal chemistry, its biological activity is attributed to its ability to interact with cellular targets, such as enzymes and receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline is unique due to its combination of the dibenzofuran and aniline moieties, which impart distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications, particularly in the field of organic electronics and materials science .

Properties

Molecular Formula

C24H17NO

Molecular Weight

335.4 g/mol

IUPAC Name

4-dibenzofuran-1-yl-N-phenylaniline

InChI

InChI=1S/C24H17NO/c1-2-7-18(8-3-1)25-19-15-13-17(14-16-19)20-10-6-12-23-24(20)21-9-4-5-11-22(21)26-23/h1-16,25H

InChI Key

RFFCZKDJQONVAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=C4C5=CC=CC=C5OC4=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.